N-(2,5-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-9-5-6-10(17)11(7-9)18-14(20)8-19-12-3-1-2-4-13(12)22-15(19)21/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCCNAMTTYBAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where 2,5-dichlorophenylamine reacts with an appropriate acylating agent.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related acetamides:
Key Observations:
- Heterocyclic Moieties: The benzoxazolone ring in the target compound offers two hydrogen-bond acceptors (C=O and N–O), contrasting with the single thiazole N in or phenoxy O in . This could improve binding affinity in biological targets.
- Lipophilicity : The cyclohexyl group in increases hydrophobicity, whereas the benzoxazolone’s fused aromatic system balances lipophilicity with polar interactions.
Hydrogen Bonding and Crystal Packing
- Target Compound : Likely exhibits N–H⋯O and C=O⋯H–N interactions due to the benzoxazolone’s carbonyl and NH groups. Similar to , these interactions may stabilize crystal lattices or supramolecular assemblies.
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Forms infinite 1-D chains via N–H⋯N hydrogen bonds (R2,2(8) motif), enhancing thermal stability .
- N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide: Chains along the c-axis via N–H⋯O bonds, suggesting directional packing influenced by the amide group .
Biological Activity
N-(2,5-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Synthesis
This compound features a dichlorophenyl group and a benzoxazole moiety. The synthesis typically involves:
- Formation of the Benzoxazole Ring : Cyclization of o-aminophenol with carboxylic acids.
- Introduction of the Dichlorophenyl Group : Nucleophilic substitution using 2,5-dichlorophenylamine.
- Acetylation : Final acetylation to yield the target compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 16 |
| This compound | S. aureus | 32 |
These results suggest that the compound may be a promising candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies using various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. The structure–activity relationship (SAR) analysis indicates that the presence of the benzoxazole moiety is crucial for its cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
These findings highlight its potential as a therapeutic agent in oncology .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways associated with cancer progression.
- Interaction with DNA : It could interact with DNA or RNA structures leading to disruption of replication processes in cancer cells.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in malignant cells through caspase activation and mitochondrial dysfunction .
Case Studies and Research Findings
A series of studies have documented the biological effects of this compound:
- Study on Antimicrobial Activity : A recent publication reported that derivatives of this compound displayed enhanced antimicrobial activity against multi-drug resistant strains .
- Cancer Research : In vivo studies demonstrated significant tumor reduction in xenograft models treated with the compound compared to controls .
Q & A
Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2,5-dichloroaniline derivatives with 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid precursors. Key steps include:
- Activation of carboxylic acids : Use carbodiimide crosslinkers (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane or DMF with triethylamine as a base .
- Temperature control : Stirring at 273 K minimizes side reactions during amide bond formation .
- Purification : Crystallization via slow evaporation from methylene chloride or methanol/acetone mixtures yields high-purity crystals .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons in the benzoxazolone and dichlorophenyl moieties .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Reveals planar amide groups, dihedral angles between aromatic rings (e.g., 80.7° between dichlorophenyl and benzoxazolone rings), and hydrogen-bonding networks (R₂²(10) dimer motifs) .
Q. How can researchers identify preliminary biological targets for this compound?
- In silico docking : Screen against enzymes or receptors with structural homology to benzoxazolone-containing inhibitors (e.g., kinase or protease targets) .
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to candidate proteins .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Comparative SAR analysis : Evaluate substituent effects (e.g., chlorine vs. fluorine on phenoxy groups) on target binding. For example, fluorinated analogs may exhibit enhanced solubility but reduced π-π stacking compared to chlorinated derivatives .
- Meta-analysis : Cross-reference crystallographic data (e.g., bond lengths, dihedral angles) with activity trends to identify structural determinants of potency .
Q. How can reaction yields be improved during scale-up synthesis?
- Solvent optimization : Replace dichloromethane with DMF to enhance solubility of intermediates .
- Catalyst screening : Test alternatives to carbodiimide, such as HOBt/EDCI, to reduce racemization .
- Process analytics : Use HPLC to monitor byproduct formation and adjust stoichiometry dynamically .
Q. What in vivo models are suitable for evaluating its pharmacokinetic profile?
- Rodent models : Administer via intraperitoneal injection (5–20 mg/kg) and measure plasma half-life using LC-MS/MS.
- Tissue distribution studies : Radiolabel the compound with ¹⁴C to track accumulation in target organs .
Q. How does the compound’s stability vary under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9) and analyze degradation products via UPLC-QTOF. The amide bond is stable at neutral pH but hydrolyzes under acidic conditions .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the benzoxazolone ring .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (dichlorophenyl/benzoxazolone) | 80.70° ± 0.13° | |
| Hydrogen bond length (N–H⋯O) | 2.89 Å | |
| Crystal system | Monoclinic |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog | IC₅₀ (μM) | Key Structural Difference |
|---|---|---|
| Fluorinated phenoxy derivative | 0.45 | Fluorine enhances solubility |
| Chlorinated phenoxy derivative | 0.28 | Chlorine improves binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
